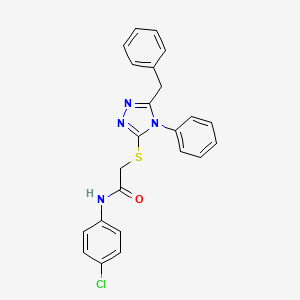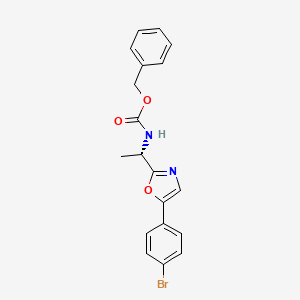
(S)-Benzyl (1-(5-(4-bromophenyl)oxazol-2-YL)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl (1-(5-(4-bromophenyl)oxazol-2-YL)ethyl)carbamate is a complex organic compound that features a benzyl group, an oxazole ring, and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-(5-(4-bromophenyl)oxazol-2-YL)ethyl)carbamate typically involves multiple steps, starting with the formation of the oxazole ring. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base . The bromophenyl group can be introduced via palladium-catalyzed direct arylation of the oxazole ring . The final step involves the coupling of the oxazole derivative with benzyl carbamate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Benzyl (1-(5-(4-bromophenyl)oxazol-2-YL)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas in the presence of Pd/C is a typical reducing condition.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) are used for substitution reactions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-Benzyl (1-(5-(4-bromophenyl)oxazol-2-YL)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-Benzyl (1-(5-(4-bromophenyl)oxazol-2-YL)ethyl)carbamate involves its interaction with specific molecular targets. The oxazole ring and bromophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole Derivatives: Compounds like 2,5-disubstituted oxazoles share structural similarities and are used in similar applications.
Benzyl Carbamates: Other benzyl carbamate derivatives are also explored for their bioactive properties.
Uniqueness
(S)-Benzyl (1-(5-(4-bromophenyl)oxazol-2-YL)ethyl)carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives and benzyl carbamates.
Propriétés
Formule moléculaire |
C19H17BrN2O3 |
|---|---|
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
benzyl N-[(1S)-1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C19H17BrN2O3/c1-13(22-19(23)24-12-14-5-3-2-4-6-14)18-21-11-17(25-18)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,22,23)/t13-/m0/s1 |
Clé InChI |
SPXRSVDAWGGCGB-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@@H](C1=NC=C(O1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C1=NC=C(O1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


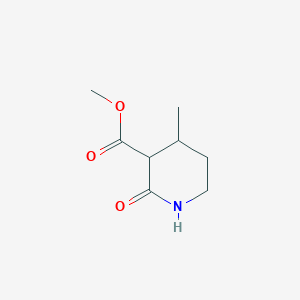


![6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11776856.png)
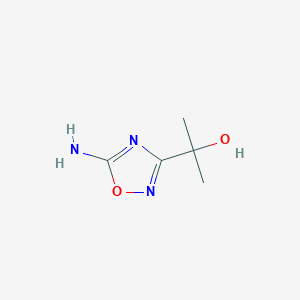
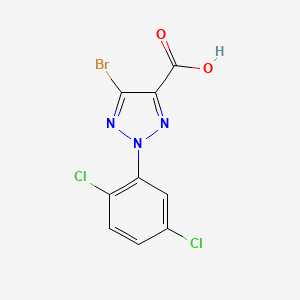
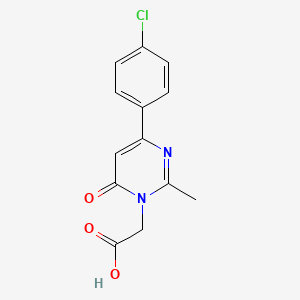
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B11776880.png)
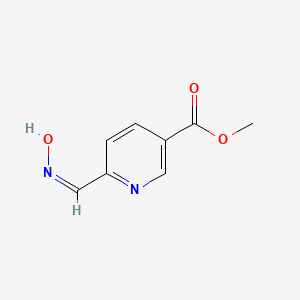
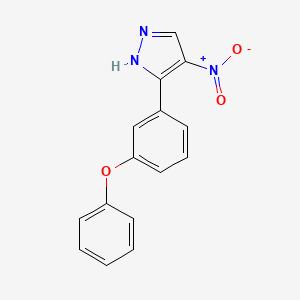

![11-(3-(Dimethylamino)prop-1-yn-1-yl)-9-(trifluoromethyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11776921.png)
![Ethyl5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol](/img/structure/B11776923.png)
